

Evaluating ART0380 in ATM-Negative Tumors: A Comparative Clinical Analysis

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Compound of Interest

Compound Name: ART0380
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This guide provides a comprehensive evaluation of the clinical activity of **ART0380**, a selective Ataxia telangiectasia and Rad3-related (ATR) inhibitor, in tumors with Ataxia-Telangiectasia Mutated (ATM) deficiency. The performance of **ART0380** is objectively compared with other therapeutic alternatives, supported by available clinical trial data and detailed experimental methodologies.

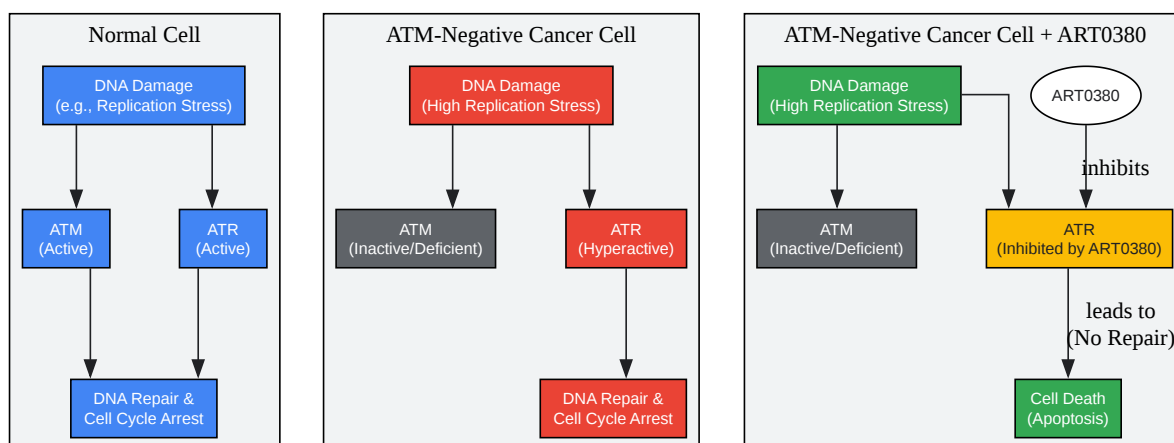
Introduction to Synthetic Lethality in ATM-Deficient Cancers

ATM and ATR are crucial kinases in the DNA Damage Response (DDR) pathway. While ATM primarily responds to double-strand breaks, ATR is activated by single-strand DNA breaks and replication stress.^[1] In cancer cells with a loss-of-function mutation in the ATM gene, the ATR pathway becomes the primary mechanism for managing DNA damage and replication stress, creating a dependency.^[1] This vulnerability allows for a "synthetic lethality" approach, where inhibiting ATR in ATM-deficient cancer cells leads to catastrophic DNA damage and selective tumor cell death, while sparing healthy cells with functional ATM.^[1] **ART0380**, also known as alnodesertib, is an oral, selective small molecule inhibitor of ATR designed to exploit this synthetic lethal relationship.^{[2][3]}

ART0380: Clinical Activity and Mechanism of Action

ART0380 is being investigated in the STELLA Phase 1/2a clinical trial (NCT04657068) in combination with low-dose irinotecan, a topoisomerase I inhibitor that induces replication stress, thereby amplifying the synthetic lethal effect.[4][5] The rationale for this combination is to enhance the replication stress in tumor cells, making them even more susceptible to ATR inhibition.[5]

Signaling Pathway of ATR Inhibition in ATM-Negative Tumors



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Caption: ATM/ATR signaling in normal vs. ATM-deficient cells treated with **ART0380**.

Clinical Performance of ART0380

The STELLA trial has shown promising results for **ART0380** in combination with low-dose irinotecan in patients with advanced solid tumors.

Patient Population	Overall Response Rate (ORR)	Median Duration of Response (mDoR)	Reference
ATM-negative	50%	5.7 months	[4] [6]
ATM-deficient (negative or low)	37%	Not Reported	[4] [6]
ATM-low	22%	Not Reached	[6]

Comparison with Alternative ATR Inhibitors

Several other ATR inhibitors are in clinical development, targeting similar patient populations. Direct comparison is challenging due to variations in trial design, patient populations, and whether they are administered as monotherapy or in combination.

Drug	Trial Phase	Patient Population	Key Efficacy Data	Reference
Ceralasertib (AZD6738)	Phase 2 (PLANETTE)	ATM mutant advanced solid tumors	In a Phase 1 trial with olaparib, 1 of 5 patients with ATM mutations had a complete response.	[7]
Berzosertib (M6620/VX-970)	Phase 1	ATM mutant solid tumors	In combination with irinotecan, 2 partial responses were observed in patients with pancreatic cancer and ATM alterations.	[8]
Elimusertib (BAY1895344)	Phase 1b	Advanced solid tumors with ATM loss	9% partial response rate and 56% stable disease in patients with ATM loss.	[5]

Comparison with PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are another class of drugs that exploit synthetic lethality in tumors with DNA repair deficiencies. While approved for BRCA-mutated cancers, their efficacy in ATM-deficient tumors is also under investigation.

Drug	Trial Phase	Patient Population	Key Efficacy Data	Reference
Olaparib	Preclinical/Clinical	ATM-deficient lymphoid and colorectal cancers	Preclinical studies show sensitivity in ATM-deficient cell lines. Some clinical benefit observed in gastric and prostate cancers with low ATM expression.	[4][9]
Talazoparib	Phase 2 (JAVELIN BRCA/ATM)	Advanced solid tumors with ATM defect (in combination with avelumab)	Trial ongoing.	
Rucaparib	Phase 2 (TRITON2)	mCRPC with ATM alterations	0% response rate in men with ATM or CDK12 alterations.	[10]

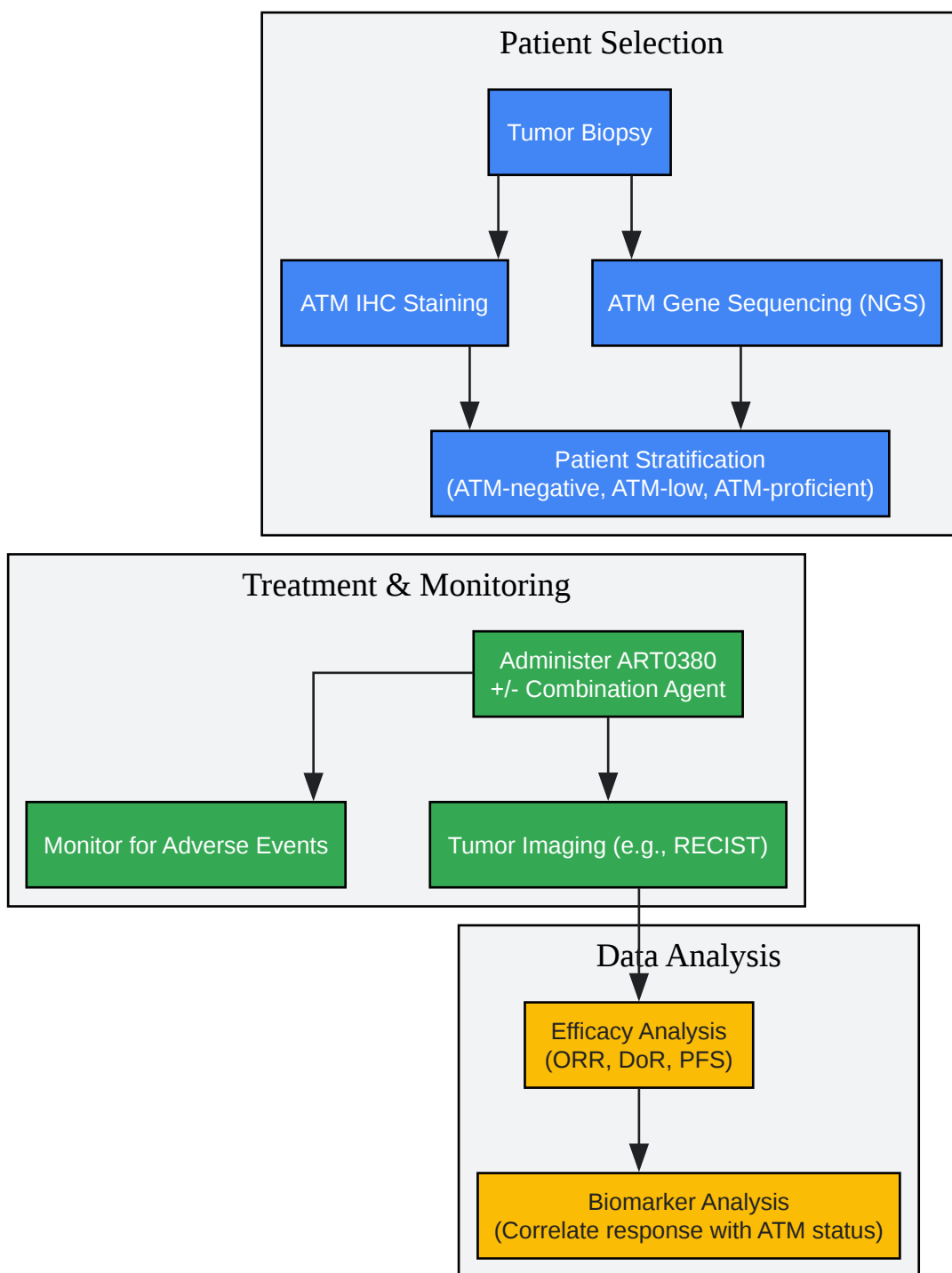
Experimental Protocols

ART0380 (STELLA Trial - NCT04657068)

- Study Design: A Phase 1/2a, open-label, multi-center study.[11]
- Patient Population: Patients with advanced or metastatic solid tumors, including a cohort with tumors that do not express ATM protein as determined by immunohistochemistry (IHC).[11]
- Treatment Regimen: **ART0380** administered orally in combination with low-dose irinotecan. The recommended Phase 2 dose (RP2D) is **ART0380** (200mg) on days 1-3 and 8-10, and irinotecan (60mg/m²) on days 1 and 8 of a 21-day cycle.[4]

- Primary Objectives: To assess the safety, tolerability, and preliminary efficacy of **ART0380**.
[\[11\]](#)

Generalized Experimental Workflow for Evaluating ATR Inhibitors



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Caption: Generalized experimental workflow for clinical evaluation of ATR inhibitors.

Conclusion

ART0380, in combination with low-dose irinotecan, has demonstrated significant clinical activity in patients with ATM-negative solid tumors, showing a promising 50% overall response rate in this heavily pre-treated population.[4][6] This provides strong evidence for the synthetic lethality strategy targeting the ATR pathway in ATM-deficient cancers.

Compared to other ATR inhibitors in development, **ART0380**'s data in a specifically defined ATM-negative population appears robust. However, cross-trial comparisons should be made with caution due to differing methodologies. While PARP inhibitors have shown efficacy in some ATM-deficient settings, their benefit in solid tumors with ATM loss is less clear, and in some cases, such as prostate cancer, ATR inhibitors may be more effective.[10]

Further investigation, including randomized controlled trials, is necessary to definitively establish the position of **ART0380** in the treatment landscape for ATM-negative cancers. The ongoing and planned expansion studies for **ART0380** will be crucial in providing more mature data and further clarifying its clinical benefit.[4]

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